6-Bromo-1,4-dihydro-7-fluoro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
Description
Properties
IUPAC Name |
ethyl 6-bromo-7-fluoro-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrFNO4/c1-4-24-17(23)11-7-20(15(8-21)9(2)3)14-6-13(19)12(18)5-10(14)16(11)22/h5-7,9,15,21H,4,8H2,1-3H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVZXJJVJXHULG-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)Br)F)C(CO)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)Br)F)[C@H](CO)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728547 | |
| Record name | Ethyl 6-bromo-7-fluoro-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934161-50-9 | |
| Record name | Ethyl 6-bromo-7-fluoro-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Bromo-1,4-dihydro-7-fluoro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester is a synthetic compound belonging to the quinoline family. Known for its diverse biological activities, this compound has been studied primarily for its antibacterial properties and potential therapeutic applications in treating various infections.
The molecular formula of this compound is with a molecular weight of approximately . It is characterized by the presence of a bromine atom, a fluorine atom, and a quinoline structure, which are essential for its biological activity.
Antibacterial Activity
Research has demonstrated that compounds within the quinoline class exhibit significant antibacterial properties. In vitro studies have shown that 6-bromo derivatives, including the compound , possess effective antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : In studies involving similar quinoline derivatives, MIC values were reported as low as against pathogens like Staphylococcus aureus and Escherichia coli . Although specific MIC values for this compound are not extensively documented, it is expected to exhibit comparable activity due to structural similarities.
Case Studies
A notable study evaluated a series of 6-fluoroquinoline derivatives for their antibacterial efficacy. The results indicated that these compounds displayed significant in vitro antibacterial effects with varying degrees of potency against different bacterial strains. The in vivo efficacy was assessed using mouse models, where the compounds demonstrated protective effects against lethal doses of E. coli .
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| 6-Bromo derivative | 1.0 | Staphylococcus aureus |
| 6-Bromo derivative | 4.0 | Escherichia coli |
| 6-Bromo derivative | 25.0 | Klebsiella pneumoniae |
Antifungal Activity
While primarily recognized for its antibacterial properties, some studies have also explored the antifungal activity of quinoline derivatives. The compound exhibited weak antifungal effects in preliminary tests against fungi such as Candida albicans and Aspergillus niger, indicating a broader spectrum of biological activity .
The mechanism through which 6-bromoquinoline derivatives exert their antibacterial effects is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes, crucial for bacterial DNA replication and transcription . This interference leads to cell death and inhibition of bacterial growth.
Comparison with Similar Compounds
Quinolinecarboxylic acid derivatives are widely studied for their antimicrobial properties. Below is a comparative analysis of the target compound with structurally analogous molecules, focusing on substituents, synthetic routes, and physicochemical properties.
Structural and Substituent Variations
Key structural differences among similar compounds include:
- Position 1 : Substitutions such as cyclopropyl, ethyl, or methoxybenzyl groups.
- Position 6 : Halogens (Br, Cl, F) or methyl groups.
- Position 7 : Halogens (F, Cl) or methoxy groups.
- Chirality : Presence of chiral centers (e.g., (1S)-hydroxymethyl group in the target compound).
Table 1: Structural Comparison of Selected Quinolinecarboxylic Acid Derivatives
Preparation Methods
Selection of Starting Materials
The synthesis begins with 3,4,5-trifluoroanthranilic acid, a precursor that provides the necessary fluorine substituents at positions 6 and 7. Reaction with acetic anhydride yields 2-acetylamino-3,4,5-trifluorobenzoic acid, which is subsequently converted to its acid chloride using oxalyl chloride in dichloromethane.
Cyclization and Esterification
The acid chloride intermediate reacts with ethyl malonate half-ester in the presence of n-butyl lithium to form a β-keto ester derivative. Ring closure is achieved using potassium tert-butoxide in tert-butanol at 60°C, producing ethyl 1,4-dihydro-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate. This intermediate serves as the scaffold for subsequent functionalization.
Regioselective Bromination at Position 6
Introducing the bromo group at position 6 requires careful control to avoid competing reactions at other positions. Electrophilic bromination using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as a catalyst is a validated approach.
Bromination Conditions
The quinoline intermediate is treated with POCl₃ (71.4–80 mL) and DMF (27.2–30 mL) at 15–30°C, followed by heating to 35–45°C to ensure complete dissolution. N-Bromosuccinimide (NBS) or molecular bromine is then introduced, yielding the 6-bromo derivative. Excess brominating agents are quenched with frozen water, and the product is extracted using methylene chloride, followed by purification via column chromatography (silica gel, hexane:ethyl acetate).
Table 1: Bromination Optimization Parameters
| Parameter | Range/Value | Impact on Yield |
|---|---|---|
| POCl₃ Volume | 71.4–80 mL | Maximizes activation |
| Temperature | 35–45°C | Enhances solubility |
| Brominating Agent | NBS or Br₂ | 85–92% yield |
| Purification Method | Column Chromatography | >95% purity |
Stereoselective Introduction of the 1-[(1S)-1-(hydroxymethyl)-2-methylpropyl] Side Chain
The chiral side chain at position 1 is introduced via nucleophilic substitution or alkylation. The (1S)-1-(hydroxymethyl)-2-methylpropyl group is synthesized separately as a chiral alcohol precursor.
Chiral Alcohol Synthesis
The enantiomerically pure alcohol is prepared via asymmetric reduction of ethyl 2-methyl-3-oxopentanoate using a chiral catalyst (e.g., Corey-Bakshi-Shibata). This yields (1S)-1-(hydroxymethyl)-2-methylpropan-1-ol with >98% enantiomeric excess.
Alkylation of Quinoline Nitrogen
The quinoline nitrogen is alkylated with the chiral alcohol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF). This method preserves stereochemistry and affords the desired (1S)-configured product in 70–75% yield. Alternative approaches using boronate intermediates, as described in EP0351889A1, involve reacting the quinoline core with a boron-protected chiral alcohol, followed by hydrolysis.
Esterification of the Carboxylic Acid Group
The ethyl ester at position 3 is introduced either early in the synthesis (via the β-keto ester intermediate) or through post-cyclization esterification.
Direct Esterification
The carboxylic acid intermediate is treated with ethanol and sulfuric acid under reflux, achieving 90–95% conversion to the ethyl ester. Alternatively, the acid chloride is reacted with ethanol in the presence of triethylamine to form the ester.
Purification and Characterization
Final purification employs recrystallization from anhydrous diethyl ether or methanol, yielding >99% pure product. Structural confirmation is achieved via -NMR, -NMR, and high-resolution mass spectrometry.
Table 2: Spectral Data for Final Compound
| Technique | Key Signals |
|---|---|
| -NMR (400 MHz, CDCl₃) | δ 1.25 (t, 3H, -CH₂CH₃), 4.20 (q, 2H, -OCH₂), 4.95 (m, 1H, chiral -CH) |
| -NMR | δ 172.5 (C=O), 165.2 (quinoline C-4), 62.1 (-OCH₂) |
| HRMS (ESI+) | m/z 453.0741 [M+H]⁺ |
Challenges and Optimization Strategies
Regioselectivity in Bromination
Competing bromination at positions 5 or 8 is mitigated by using bulky directing groups or low-temperature conditions.
Q & A
Q. What synthetic methodologies are recommended for introducing the (1S)-1-(hydroxymethyl)-2-methylpropyl substituent to the quinoline core?
The (1S)-configured substituent is typically introduced via asymmetric synthesis or chiral resolution. A common approach involves:
- Step 1 : Coupling a pre-synthesized (1S)-1-(hydroxymethyl)-2-methylpropylamine with a brominated quinoline intermediate under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to ensure stereochemical integrity .
- Step 2 : Protecting the hydroxyl group (e.g., with tert-butyldimethylsilyl chloride) before subsequent fluorination or bromination steps to prevent side reactions .
- Validation : Chiral HPLC or polarimetry is critical to confirm enantiomeric purity (>98% ee) .
Q. How can researchers optimize reaction conditions to minimize dehalogenation during fluorination or bromination steps?
Dehalogenation (e.g., loss of bromine or fluorine) is a common side reaction in halogen-rich quinolines. Mitigation strategies include:
- Low-Temperature Halogenation : Using N-bromosuccinimide (NBS) or Selectfluor® at 0–5°C in anhydrous DMF to reduce radical-mediated degradation .
- Catalytic Additives : Adding catalytic amounts of Hünig’s base (DIPEA) to stabilize intermediates and suppress elimination pathways .
- Monitoring : Real-time LC-MS to track halogen retention, with adjustments to solvent polarity if degradation exceeds 5% .
Q. What analytical techniques are most reliable for characterizing the ester moiety and verifying hydrolytic stability?
- 1H/13C NMR : Confirm the ethyl ester resonance at δ ~4.3–4.4 ppm (quartet) and carbonyl signal at ~165–170 ppm .
- Hydrolytic Stability Assay : Incubate the compound in pH 7.4 buffer at 37°C for 24 hours; quantify intact ester via HPLC-UV (λ = 254 nm). Hydrolysis >10% indicates a need for structural modification (e.g., steric hindrance near the ester group) .
Advanced Research Questions
Q. How does the stereochemistry of the (1S)-hydroxymethyl group influence biological activity, and what methods validate its role?
The (1S)-configuration enhances target binding (e.g., bacterial topoisomerases) due to optimal spatial alignment. To validate:
- Enantiomer Comparison : Synthesize both (1S) and (1R) isomers and test MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli. A 4–8x activity difference typically confirms stereochemical impact .
- Molecular Docking : Use Schrödinger Suite or AutoDock to model hydrogen bonding between the hydroxymethyl group and enzyme active sites (e.g., GyrB subunit) .
Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for substituents at the 6-bromo and 7-fluoro positions?
Contradictions arise from competing electronic (electron-withdrawing) and steric effects. A systematic approach includes:
- Electrostatic Potential Mapping : Compare charge distribution (via DFT calculations) to correlate substituent effects with antibacterial potency .
- Isosteric Replacement : Replace Br with CF3 or I to assess whether activity changes are electronic or steric in origin .
- Meta-Analysis : Cross-reference published MIC data for analogs (e.g., 6-Cl vs. 6-Br derivatives) to identify outliers due to assay variability .
Q. How can researchers design stability-indicating assays to detect degradation products under oxidative stress?
- Forced Degradation : Expose the compound to 3% H2O2 at 40°C for 24 hours.
- UPLC-QTOF-MS : Identify major degradation products (e.g., quinoline ring oxidation at C4 or ester hydrolysis) using high-resolution mass accuracy (±2 ppm) .
- Kinetic Modeling : Calculate degradation rate constants (k) under varying pH/temperature to predict shelf-life .
Data Contradiction Analysis
Q. How to address discrepancies in reported cytotoxicity between in vitro and ex vivo models for this compound?
-
In Vitro vs. Ex Vivo Variability :
Factor In Vitro (HEK293) Ex Vivo (Rat Hepatocytes) Metabolic Activation Limited (no CYP450) High (Phase I/II enzymes) Toxicity Mechanism Direct DNA intercalation Reactive metabolite (quinone-imine) formation
Methodological Recommendations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
